2,3,5,6-Tetrachloroanisole

Description

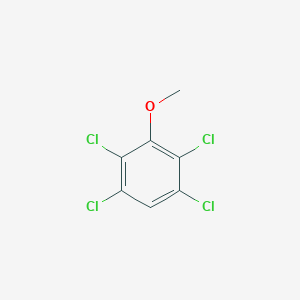

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMFIDNWZNCBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863963 | |

| Record name | 1,2,4,5-Tetrachloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6936-40-9, 53452-81-6 | |

| Record name | 2,3,5,6-Tetrachloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6936-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006936409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, tetrachloromethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053452816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisole,3,5,6-tetrachloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrachloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrachloro-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64764RMB8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and characterization of tetrachloroanisole isomers"

An In-depth Technical Guide to the Synthesis and Characterization of Tetrachloroanisole Isomers

Foreword

Tetrachloroanisole (TCA) isomers, while seemingly obscure, are of significant interest in environmental science, food chemistry, and toxicology. Their presence as potent off-flavor compounds, particularly 2,4,6-trichloroanisole's more chlorinated cousins, and their formation from the microbial methylation of tetrachlorophenols (TCPs) used as wood preservatives and pesticides, necessitates reliable methods for their synthesis and unambiguous characterization. This guide provides a comprehensive overview of the primary synthetic routes to tetrachloroanisole isomers and the analytical techniques required for their characterization, grounded in established scientific principles and methodologies.

Synthetic Strategies for Tetrachloroanisole Isomers

The synthesis of specific tetrachloroanisole isomers is primarily achieved through two main pathways: the direct chlorination of anisole and the methylation of the corresponding tetrachlorophenol precursors. The choice of method is often dictated by the desired isomer and the required level of purity.

Direct Chlorination of Anisole

The direct chlorination of anisole is a straightforward approach but often results in a mixture of chlorinated isomers. The methoxy group of anisole is an ortho-, para-director, and an activating group, leading to multiple chlorination products. Controlling the reaction conditions, such as the choice of chlorinating agent, catalyst, and temperature, is crucial to influence the isomeric distribution. However, achieving high selectivity for a single tetrachloro- isomer via this route is challenging and often requires extensive chromatographic purification.

Methylation of Tetrachlorophenols

A more regioselective and commonly employed method for the synthesis of specific tetrachloroanisole isomers is the methylation of the corresponding tetrachlorophenol precursors. This approach offers greater control over the final product, as the substitution pattern is already defined in the starting material. The most common methylation agents include dimethyl sulfate and diazomethane.

-

Dimethyl Sulfate: A widely used, inexpensive, and effective methylating agent. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol and form the more nucleophilic phenoxide ion.

-

Diazomethane: A highly effective methylating agent that often gives clean, high-yield reactions under mild conditions. However, diazomethane is highly toxic and explosive, requiring specialized handling and safety precautions.

Characterization and Isomer Differentiation

The unambiguous identification of tetrachloroanisole isomers relies on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of tetrachloroanisole isomers. Gas chromatography separates the isomers based on their boiling points and interactions with the stationary phase of the GC column. The separated isomers are then introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation patterns. While the electron ionization (EI) mass spectra of the isomers are very similar, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation. The primary utility of MS in this context is the confirmation of the molecular weight (m/z 244 for the molecular ion with the characteristic isotopic pattern for four chlorine atoms) and as a highly sensitive detector for GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for the unambiguous structural elucidation of tetrachloroanisole isomers.

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide direct information about the substitution pattern on the benzene ring. For example, an isomer with two adjacent protons will show a characteristic doublet splitting pattern.

-

¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum reveal the number of unique carbon atoms in the molecule, providing further confirmation of the isomeric structure.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of key functional groups in the molecule, such as the C-O-C ether linkage and the C-Cl bonds. However, it is generally not sufficient for differentiating between isomers on its own.

Experimental Protocols

Synthesis of 2,3,4,6-Tetrachloroanisole via Methylation of 2,3,4,6-Tetrachlorophenol

This protocol describes the synthesis of 2,3,4,6-tetrachloroanisole using dimethyl sulfate as the methylating agent.

Materials:

-

2,3,4,6-Tetrachlorophenol

-

Dimethyl sulfate

-

Sodium hydroxide

-

Acetone

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4,6-tetrachlorophenol in acetone.

-

Add an aqueous solution of sodium hydroxide to the flask and stir the mixture for 15 minutes to form the sodium salt of the phenol.

-

Slowly add dimethyl sulfate to the reaction mixture.

-

Heat the mixture to reflux and maintain the reflux for 2 hours.

-

After cooling to room temperature, add deionized water to the reaction mixture to precipitate the crude product.

-

Filter the crude product and wash it with deionized water.

-

Dissolve the crude product in dichloromethane and dry the organic phase over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2,3,4,6-tetrachloroanisole.

-

Purify the product by recrystallization or column chromatography.

Characterization of 2,3,4,6-Tetrachloroanisole by GC-MS

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Procedure:

-

Prepare a standard solution of the synthesized 2,3,4,6-tetrachloroanisole in a suitable solvent (e.g., hexane or isooctane).

-

Set the GC oven temperature program to achieve good separation of any potential impurities or isomers. A typical program might start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C), and hold for a few minutes.

-

Inject the standard solution into the GC-MS system.

-

Acquire the mass spectrum of the eluting peak corresponding to 2,3,4,6-tetrachloroanisole.

-

Confirm the identity of the compound by comparing the obtained mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum should show a molecular ion cluster around m/z 244 with the characteristic isotopic pattern for a molecule containing four chlorine atoms.

Data Presentation

Table 1: Physical Properties of Selected Tetrachloroanisole Isomers

| Isomer | Melting Point (°C) | Boiling Point (°C) |

| 2,3,4,5-Tetrachloroanisole | 89-91 | Not available |

| 2,3,4,6-Tetrachloroanisole | 69-70 | 277 |

| 2,3,5,6-Tetrachloroanisole | 99-101 | Not available |

Table 2: Characteristic Mass Spectral Data for Tetrachloroanisole (m/z)

| Ion | 2,3,4,5-TCA | 2,3,4,6-TCA | 2,3,5,6-TCA |

| M⁺ | 244 | 244 | 244 |

| [M-CH₃]⁺ | 229 | 229 | 229 |

| [M-Cl]⁺ | 209 | 209 | 209 |

| [M-CH₃-CO]⁺ | 201 | 201 | 201 |

Visualizations

Caption: General synthetic pathways to tetrachloroanisole isomers.

Caption: Workflow for the characterization of a synthesized tetrachloroanisole isomer.

Conclusion

The synthesis and characterization of tetrachloroanisole isomers are essential for various scientific disciplines. While direct chlorination of anisole offers a simple entry point, the methylation of tetrachlorophenol precursors provides superior regioselectivity for obtaining specific isomers. A multi-technique analytical approach, with GC-MS for separation and initial identification and NMR spectroscopy for definitive structural elucidation, is crucial for unambiguous characterization. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working with these environmentally and industrially relevant compounds.

References

-

Parr, L. B., & Fung, D. Y. C. (1991). 2,4,6-Trichloroanisole: A Review of its Formation and Properties. Critical Reviews in Food Science and Nutrition, 30(4), 349-363. [Link]

-

Neilson, A. H., Allard, A. S., Hynning, P. Å., & Remberger, M. (1988). Transformations of chloroguaiacols, chlorocatechols, and chloroveratroles in sediments. Applied and Environmental Microbiology, 54(9), 2226-2236. [Link]

-

Häggblom, M. M., Nohynek, L. J., & Salkinoja-Salonen, M. S. (1988). Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains. Applied and Environmental Microbiology, 54(12), 3043-3052. [Link]

-

Whitfield, F. B. (1998). Chemistry of off-flavours in foods. In Food Chemistry (pp. 585-618). Springer, Berlin, Heidelberg. [Link]

-

U.S. Environmental Protection Agency. (1986). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC: U.S. EPA. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,6-Tetrachloroanisole

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author's Note: This guide focuses on 2,3,4,6-Tetrachloroanisole (TeCA, CAS No. 938-22-7), the isomer of significant interest in environmental and sensory science, particularly as a contributor to the "cork taint" phenomenon in wine.[1][2][3] The user's original query specified the 2,3,5,6-isomer (CAS No. 6936-40-9); while identifiers and spectral data for this compound are provided for completeness, comprehensive physicochemical data is less available in public literature. The principles, properties, and analytical methodologies discussed herein for 2,3,4,6-TeCA are broadly applicable to the tetrachloroanisole isomer class.

Introduction: Beyond a Tainted Reputation

2,3,4,6-Tetrachloroanisole (TeCA) is a halogenated aromatic ether belonging to a class of compounds known as haloanisoles.[4] While structurally simple, its profound sensory impact has positioned it as a molecule of significant scientific and commercial interest. It is recognized, along with 2,4,6-trichloroanisole (TCA), as a primary agent responsible for "cork taint," a musty, moldy off-aroma that renders wine undesirable.[1][2][3] This taint can arise from the microbial O-methylation of tetrachlorophenol precursors, which were historically used as pesticides and wood preservatives.[4][5]

For researchers in drug development, environmental science, and toxicology, understanding the physicochemical properties of TeCA is paramount. These properties govern its environmental fate, transport mechanisms, potential for bioaccumulation, and the analytical strategies required for its detection at ultra-trace levels. This guide provides a detailed examination of these core characteristics, grounded in established analytical principles and methodologies.

Molecular Identity and Core Physicochemical Properties

The fundamental identity and physical constants of a molecule are the bedrock of its chemical behavior. TeCA is a solid, white to off-white powder under standard conditions, characterized by high lipophilicity and low water solubility.[4]

Structural Representation

The molecular structure of 2,3,4,6-Tetrachloroanisole dictates its polarity, steric profile, and reactivity.

Caption: 2D structure of 2,3,4,6-Tetrachloroanisole.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties for 2,3,4,6-Tetrachloroanisole and, for comparative context, the more extensively studied 2,4,6-Trichloroanisole (TCA).

| Property | 2,3,4,6-Tetrachloroanisole (TeCA) | 2,4,6-Trichloroanisole (TCA) | Significance & Implications |

| CAS Number | 938-22-7[4] | 87-40-1[6][7] | Unique identifier for substance registration and literature search. |

| Molecular Formula | C₇H₄Cl₄O[4] | C₇H₅Cl₃O[6][7] | Defines elemental composition. |

| Molecular Weight | 245.92 g/mol [4] | 211.47 g/mol [6] | Influences diffusion rates and mass spectrometry signatures. |

| Physical State | White to off-white powder[4] | Colorless solid[6] | Determines handling and sample preparation requirements. |

| Melting Point | Data not readily available | 60 - 62 °C[6][8] | Important for purification, stability, and phase behavior. |

| Boiling Point | 289.2 °C (at 760 mmHg)[4] | 241.0 °C (at 760 mmHg)[7][9] | Indicates volatility; crucial for distillation and gas chromatography. |

| Vapor Pressure | Data not readily available | 0.023 mmHg (at 20 °C)[9] | Low value indicates low volatility, yet sufficient for airborne transport and sensory detection.[10] |

| Water Solubility | Practically insoluble[4] | ~10 mg/L (at 20 °C)[9] | Low solubility drives partitioning into lipophilic matrices (corks, fatty tissues). |

| log Kₒw (o/w) | 4.3088[4] | 4.11[7][9] | High value indicates strong lipophilicity and a high potential for bioaccumulation. |

| Henry's Law Constant | Data not readily available | 4.4 x 10⁻³ mol/(m³·Pa) | Governs the partitioning between water and air, key to headspace analysis.[11] |

Partitioning Behavior and Environmental Fate

The distribution of a compound between different environmental or biological compartments is dictated by its partitioning coefficients. For TeCA, its high lipophilicity is the defining characteristic.

Octanol-Water Partition Coefficient (Kₒw)

The octanol-water partition coefficient (Kₒw), typically expressed as its logarithm (log Kₒw or log P), is the primary measure of a compound's hydrophobicity.[4] It is the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. With a log Kₒw of approximately 4.31, TeCA strongly favors partitioning into non-polar, lipid-rich environments over aqueous ones.[4]

Causality and Implications:

-

Bioaccumulation: A high log Kₒw is a strong predictor of bioaccumulation in the fatty tissues of organisms.

-

Matrix Affinity: In winemaking, this property explains why TeCA concentrates in the cork material and can be difficult to remove from contaminated winery equipment like rubber hoses or wooden barrels.[8]

-

Analytical Challenge: This property necessitates efficient extraction techniques to move the analyte from a complex, often fatty or organic matrix (like wine or cork) into a solvent suitable for analysis.

Water Solubility

TeCA is considered practically insoluble in water.[4] This low aqueous solubility is a direct consequence of its non-polar, highly chlorinated structure, which cannot effectively form hydrogen bonds with water molecules. This property, coupled with its low vapor pressure, means that while it can be transported through aqueous systems, its concentration will be extremely low, with the bulk of the compound adsorbed onto organic matter and sediments.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quantification of TeCA. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the industry and academic standard for its analysis.[1][4]

-

Mass Spectrometry (MS): In Electron Ionization (EI) mode, TeCA will fragment to produce a characteristic pattern. The molecular ion peak and its isotopic pattern, resulting from the presence of four chlorine atoms, are key identifiers. While specific fragment m/z values for TeCA are found in spectral databases, the pattern will be analogous to TCA, which shows prominent ions at m/z 195 (loss of methyl group) and 210 (molecular ion cluster).[12] The exact mass is 243.9016 g/mol .[4][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide definitive structural confirmation. The ¹H NMR spectrum of 2,3,4,6-TeCA is expected to show two singlets: one for the methoxy (-OCH₃) protons and another for the lone aromatic proton.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals functional groups. For TeCA, characteristic peaks would include C-H stretching from the methyl and aromatic groups, C-O stretching of the ether linkage, and strong C-Cl stretching vibrations in the fingerprint region.[15]

Experimental Determination Protocols

The trustworthiness of physicochemical data rests on the validity of the experimental methods used for their determination. The following protocols are based on established OECD (Organisation for Economic Co-operation and Development) guidelines, ensuring a self-validating and reproducible system.

Determination of log Kₒw (Octanol-Water Partition Coefficient)

The HPLC method is a reliable and efficient alternative to the traditional shake-flask method for compounds with high log Kₒw values, as it avoids issues with emulsion formation.[16][17]

Principle: Based on OECD Guideline 117, this method correlates the retention time (tᵣ) of the analyte on a reverse-phase HPLC column with the known log Kₒw values of a series of reference compounds.[17][18][19] Lipophilic compounds are retained longer on the non-polar stationary phase.

Caption: Workflow for log Kₒw determination via the HPLC method.

Step-by-Step Methodology (OECD 117):

-

System Preparation:

-

Equip an HPLC system with a C18 reverse-phase column and a UV detector.

-

Prepare a mobile phase (e.g., methanol:water 85:15 v/v) and sparge with helium to degas. The isocratic mixture should be chosen to ensure retention times are in an optimal range.[17]

-

-

Calibration:

-

Select at least 5-6 reference compounds with certified log Kₒw values that bracket the expected value for TeCA (~4.3).

-

Inject each reference standard and record its retention time (tᵣ). Determine the column dead time (t₀) using an unretained substance (e.g., thiourea).

-

For each standard, calculate the capacity factor, k, using the formula: k = (tᵣ - t₀) / t₀ .

-

Construct a calibration curve by plotting log k versus the literature log Kₒw for the standards. Perform a linear regression analysis.

-

-

Sample Analysis:

-

Dissolve TeCA in a small amount of the mobile phase.

-

Inject the TeCA solution and record its retention time (tᵣ) in duplicate.

-

Calculate the capacity factor (k) for TeCA.

-

-

Determination:

-

Using the regression equation from the calibration curve, calculate the log Kₒw of TeCA from its measured log k value.

-

Analytical Method for Quantification in Wine Matrix

The gold-standard for detecting TeCA at its extremely low sensory threshold (in the low ng/L or parts-per-trillion range) is Headspace Solid-Phase Microextraction (HS-SPME) followed by GC/MS.[20]

Principle: Volatile and semi-volatile analytes in a liquid sample partition into the gaseous phase (headspace) above the sample. A fused-silica fiber coated with a sorbent material is exposed to the headspace, where it adsorbs and concentrates the analytes. The fiber is then transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for separation and detection.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a precise volume of wine (e.g., 10 mL) into a 20 mL headspace vial.[20]

-

Add a salt (e.g., ~4 g NaCl) to the vial. Causality: Adding salt increases the ionic strength of the aqueous matrix, which decreases the solubility of non-polar compounds like TeCA and promotes their partitioning into the headspace (a "salting-out" effect).[20]

-

Spike the sample with a known amount of an isotopically labeled internal standard (e.g., d₅-TCA) for accurate quantification.

-

Immediately seal the vial with a PTFE-lined septum.

-

-

Extraction (HS-SPME):

-

Place the vial in an autosampler tray equipped with a heating block (e.g., 35 °C).

-

Allow the sample to equilibrate with heating and agitation for a set period (e.g., 15 minutes).

-

Expose the SPME fiber (e.g., DVB/PDMS) to the headspace for a defined time (e.g., 15 minutes) to adsorb the analytes.

-

-

Desorption and Analysis (GC/MS):

-

Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 260 °C) in splitless mode.[20]

-

Thermally desorb the analytes from the fiber onto the GC column for a period of at least 2 minutes.

-

Separate the analytes using a suitable temperature program on a non-polar capillary column.

-

Detect and quantify using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for TeCA and the internal standard.

-

Conclusion

The physicochemical properties of 2,3,4,6-Tetrachloroanisole—particularly its high lipophilicity (log Kₒw ≈ 4.31), low water solubility, and low but significant vapor pressure—are the primary drivers of its behavior as a potent sensory contaminant.[4] These characteristics explain its tendency to concentrate in cork and other winery materials, its potential for bioaccumulation, and the specific analytical strategies required for its detection. A thorough understanding of these foundational properties, determined through validated methodologies like those outlined by the OECD, is indispensable for professionals working to mitigate its impact and for researchers studying the environmental fate of halogenated compounds.

References

-

2,4,6-trichloroanisole, 87-40-1. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]

-

2,4,6-Trichloroanisole. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

2,4,6-Trichloroanisole | C7H5Cl3O | CID 6884. (n.d.). PubChem, National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Cork taint 2,4,6-Trichloroanisole Properties. (n.d.). Ronan Sayburn. Retrieved January 14, 2026, from [Link]

-

Slow-stirring method for determining the n-octanol/water partition coefficient (pow) for highly hydrophobic chemicals. (n.d.). Society of Environmental Toxicology and Chemistry. Retrieved January 14, 2026, from [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (2022). OECD. Retrieved January 14, 2026, from [Link]

-

OECD Guidelines for the Testing of Chemicals. (2006). OECD. Retrieved January 14, 2026, from [Link]

-

Determination of the Partition Coefficient n-octanol/water. (n.d.). Biotecnologie BT. Retrieved January 14, 2026, from [Link]

-

High-accuracy water solubility determination using logK. (n.d.). KREATiS. Retrieved January 14, 2026, from [Link]

-

Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method. (2017). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Sander, R. (n.d.). Henry's Law Constants. Max Planck Institute for Chemistry. Retrieved January 14, 2026, from [Link]

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (n.d.). OECD. Retrieved January 14, 2026, from [Link]

-

Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (n.d.). OECD. Retrieved January 14, 2026, from [Link]

-

2,3,4,6-Tetrachloroanisole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

Uncorking Haloanisoles in Wine. (2023). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

OECD Chemical Testing Guide. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

-

2,3,5,6-Tetrachloroanisole - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

Guangdong Detection Center of Microbiology Laboratory of Ecotoxicity & Environmental Safety. (n.d.). Regulations.gov. Retrieved January 14, 2026, from [Link]

-

Screening for TCA and other Haloanisoles. (n.d.). ETS Labs. Retrieved January 14, 2026, from [Link]

-

Thermal Desorption of 2,4,6-Trichloroanisole from Cork. (2023). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. (2024). Maximum Academic Press. Retrieved January 14, 2026, from [Link]

-

State-of-the-Art Knowledge about 2,4,6-Trichloroanisole (TCA) and Strategies to Avoid Cork Taint in Wine. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Absorption of 2,4,6‐trichloroanisole by wine corks via the vapour phase in an enclosed environment. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber. (2019). Agilent Technologies. Retrieved January 14, 2026, from [Link]

Sources

- 1. Uncorking Haloanisoles in Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ETS Labs [etslabs.com]

- 3. maxapress.com [maxapress.com]

- 4. 2,3,4,6-Tetrachloroanisole (938-22-7) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,4,6-Trichloroanisole - Wikipedia [en.wikipedia.org]

- 7. 2,4,6-Trichloroanisole | C7H5Cl3O | CID 6884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ronansayburn.com [ronansayburn.com]

- 9. 2,4,6-trichloroanisole, 87-40-1 [thegoodscentscompany.com]

- 10. Thermal Desorption of 2,4,6-Trichloroanisole from Cork - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 12. gcms.cz [gcms.cz]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 2,3,4,6-TETRACHLOROANISOLE(938-22-7) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. academic.oup.com [academic.oup.com]

- 17. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 117 ... - OECD - Google Books [books.google.com.tw]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. agilent.com [agilent.com]

A Technical Guide to the Microbial Formation of Tetrachloroanisoles in Soil

Abstract

Tetrachloroanisoles (TCAs) are potent organoleptic compounds notorious for imparting musty, moldy, or earthy off-odors to a variety of matrices, including soil, water, and wine.[1] Their presence, even at parts-per-trillion concentrations, can signify significant underlying chemical and microbial activity. This technical guide provides an in-depth exploration of the primary mechanism of TCA formation in soil environments: the microbial O-methylation of tetrachlorophenol (TCP) precursors. We will dissect the biochemical pathways, identify the key microbial players, detail the environmental factors that govern these transformations, and provide validated experimental protocols for the analysis and study of this phenomenon. This document is intended for researchers, environmental scientists, and professionals in fields where the detection and mitigation of these compounds are critical.

The Genesis of an Odor: Precursors and Pathways

The formation of tetrachloroanisoles in soil is not a de novo synthesis by microorganisms but rather a biotransformation of pre-existing anthropogenic compounds. The critical pathway is the enzymatic methylation of chlorophenols.[2]

Precursor Compounds: The Source Material

The primary precursors to TCAs are tetrachlorophenols (TCPs). Historically, the most significant source of these compounds in the environment has been the widespread use of pentachlorophenol (PCP) as a wood preservative, fungicide, and biocide.[3][4] Technical-grade PCP often contained significant percentages of TCPs as impurities. These chlorophenols are chemically stable and persist in soil, providing a long-term reservoir for microbial conversion.[2] Localized dampness in soil and other materials containing these preservatives creates favorable conditions for microbial growth and the subsequent metabolic conversion of TCPs to the corresponding TCAs, primarily 2,3,4,6-tetrachloroanisole.[3][5]

The Core Mechanism: O-Methylation

The conversion of a TCP to a TCA is an O-methylation reaction, a process where a methyl group (CH₃) is enzymatically transferred to the hydroxyl (-OH) group of the phenol.[2] This biotransformation is catalyzed by a class of enzymes known as chlorophenol O-methyltransferases (CPOMTs).[6][7]

The reaction follows a bimolecular nucleophilic substitution (SN2)-like mechanism.[2][7] The primary methyl donor in most characterized microbial systems is S-adenosyl-L-methionine (SAM).[6][8] The CPOMT enzyme facilitates the transfer of the methyl group from SAM to the TCP molecule, resulting in the formation of a TCA and S-adenosyl-L-homocysteine (SAH).[6] This process is considered a detoxification mechanism for the microorganism, as the resulting anisole is generally less toxic than its phenolic precursor.[7]

Caption: The microbial O-methylation of tetrachlorophenol.

The Microbial Workforce: Key Genera in TCA Formation

A diverse array of soil-dwelling fungi and bacteria possess the enzymatic machinery required for TCP methylation. The ability to perform this conversion is widespread and not confined to a specific taxonomic group.

Fungal Mediators

Filamentous fungi are significant contributors to TCA formation in soil and other matrices like cork.[8][9] Their hyphal mode of growth allows them to effectively explore the soil matrix and come into contact with sorbed chlorophenols. Key genera identified include:

-

Trichoderma : Notably, Trichoderma species have been shown to methylate pentachlorophenol.[9]

-

Paecilomyces [2]

-

Mucor [2]

Bacterial Mediators

Several bacterial genera, including both Gram-positive and Gram-negative species, are capable of O-methylating chlorophenols.[8][10] This reaction can occur in parallel with degradation pathways.[11] Notable bacterial producers include:

-

Rhodococcus : Strains of Rhodococcus have been isolated from chlorophenol-contaminated soil and are known to O-methylate a wide range of chlorinated phenols.[11][12]

-

Mycobacterium : Similar to Rhodococcus, certain Mycobacterium strains can both degrade and methylate polychlorinated phenols.[11][12]

-

Acinetobacter : Gram-negative Acinetobacter species have also been identified as capable of this biotransformation.[8][10]

| Microbial Group | Representative Genera | Typical Precursor(s) | References |

| Fungi | Trichoderma, Aspergillus, Penicillium | Polychlorinated phenols (PCP, TCPs) | [2][8][9] |

| Bacteria | Rhodococcus, Mycobacterium, Acinetobacter | Polychlorinated phenols (PCP, TCPs) | [8][10][11][12] |

| Table 1: Key microbial genera involved in the formation of chloroanisoles. |

Environmental Factors Influencing TCA Formation

The rate and extent of microbial TCA formation in soil are not constant but are governed by a combination of environmental factors that influence microbial growth and enzyme activity.

-

Moisture: Water availability is a critical factor. Localized dampness is consistently cited as a prerequisite for microbial growth and the subsequent production of chloroanisoles.[3][5] Soil moisture affects substrate diffusion to the microbial cells and is essential for metabolic activity.

-

pH: Soil pH can influence the bioavailability of the precursor TCPs and directly impacts microbial growth and enzyme kinetics. While specific optima vary, most relevant soil microbes thrive in pH ranges from mildly acidic to neutral. Extreme pH values can inhibit the necessary enzymatic activity.[13][14]

-

Temperature: As with most biological processes, the rate of O-methylation is temperature-dependent, generally increasing with temperature up to an optimum before declining as temperatures become high enough to denature enzymes.[13]

-

Oxygen Availability: The fungal and bacterial species involved are typically aerobic or facultatively anaerobic. Oxygen is generally required for robust growth, though the methylation reaction itself may not be strictly oxygen-dependent.

-

Substrate Availability: The concentration of TCPs in the soil is a primary rate-limiting factor. Additionally, the availability of methyl donors (like SAM, which is derived from methionine) and other essential nutrients will influence the overall metabolic health of the microbial community and its ability to produce TCAs.[11]

Experimental Protocols for the Study of TCA Formation

Investigating the microbial formation of TCAs in soil requires a two-pronged approach: the precise chemical analysis of the compounds and the microbiological isolation and characterization of the causative organisms.

Caption: A generalized workflow for investigating TCA formation.

Protocol: Quantification of Tetrachloroanisoles in Soil

This protocol outlines a standard method for the extraction and quantitative analysis of TCAs from a soil matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Rationale: The non-polar nature of TCAs necessitates the use of an organic solvent for efficient extraction from the complex soil matrix.[15] GC-MS is the gold standard for analysis due to its high sensitivity and specificity, which is crucial for detecting the low ng/kg concentrations at which TCAs are organoleptically significant.[1] An internal standard is used to correct for variations in extraction efficiency and instrument response, ensuring quantitative accuracy.

Methodology:

-

Sample Preparation:

-

Homogenize the field-moist soil sample by passing it through a 2 mm sieve.

-

Weigh 10 g of the homogenized soil into a 50 mL glass centrifuge tube with a PTFE-lined cap.

-

Spike the sample with an internal standard solution (e.g., d5-2,4,6-Trichloroanisole) to a final concentration of 50 ng/kg.

-

-

Solvent Extraction:

-

Add 20 mL of a non-polar solvent, such as hexane or a 1:1 mixture of hexane:acetone, to the centrifuge tube.[15]

-

Securely cap the tube and shake vigorously on a platform shaker for 1 hour at room temperature.

-

Centrifuge the sample at 2,500 x g for 10 minutes to pellet the soil solids.

-

Carefully decant the supernatant (solvent extract) into a clean glass vial.

-

-

Extract Cleanup (Optional but Recommended):

-

To remove interfering co-extractives, pass the solvent extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica gel).

-

Elute the TCAs with a small volume of a slightly more polar solvent or solvent mixture.

-

Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into the GC-MS system.

-

Analyze using a pre-established method with appropriate parameters.

-

| Parameter | Typical Setting |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temp. | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| MS Mode | Selected Ion Monitoring (SIM) |

| Target Ions (2,3,4,6-TCA) | m/z 224 (Quantifier), 226, 209 |

| Internal Standard Ions | Dependent on standard used (e.g., m/z 215 for d5-TCA) |

| Table 2: Example GC-MS parameters for TCA analysis. |

Protocol: Isolation of TCA-Producing Microorganisms

This protocol describes an enrichment culture technique to selectively isolate and identify microorganisms from soil capable of methylating TCPs.

Rationale: An enrichment culture is used to increase the population of microbes that can tolerate and metabolize the target compound (TCP).[16] By providing TCP as a potential substrate in the growth medium, we select for organisms that possess the CPOMT enzyme. Subsequent analysis of the headspace or culture extract confirms their ability to produce the corresponding TCA.

Methodology:

-

Enrichment:

-

Prepare a suitable sterile liquid medium (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria).

-

Add 1 g of the soil sample to 100 mL of the medium in a 250 mL Erlenmeyer flask.

-

Add a sterile stock solution of 2,3,4,6-tetrachlorophenol (TCP) to a final concentration of 1-5 mg/L.

-

Prepare a negative control flask containing soil and medium but no TCP.

-

Incubate the flasks at 25 °C on a rotary shaker for 5-7 days.

-

-

Isolation:

-

After incubation, perform serial dilutions of the enrichment culture in sterile saline.

-

Plate the dilutions onto corresponding solid agar media (e.g., Potato Dextrose Agar).

-

Incubate the plates at 25 °C until distinct colonies appear.

-

Pick individual, morphologically different colonies and re-streak them onto fresh plates to obtain pure cultures.

-

-

Confirmation of TCA Production:

-

Inoculate each pure isolate into a small volume (10 mL) of sterile liquid medium containing TCP (1-5 mg/L).

-

Also, inoculate a control vial for each isolate containing medium without TCP.

-

After 5-7 days of incubation, analyze the culture for the presence of TCA. This can be done by sampling the headspace with a Solid-Phase Microextraction (SPME) fiber followed by GC-MS analysis, or by extracting the entire culture volume with a solvent as described in Protocol 4.1.

-

A positive result is the detection of TCA only in the culture containing the TCP precursor.

-

-

Identification:

-

Isolates confirmed to be TCA producers can be identified using molecular methods, such as sequencing the 16S rRNA gene for bacteria or the ITS (Internal Transcribed Spacer) region for fungi.

-

Conclusion and Future Directions

The microbial formation of tetrachloroanisoles in soil is a well-established biogeochemical process driven by a diverse community of fungi and bacteria metabolizing residual chlorophenolic contaminants. Understanding this pathway is paramount for diagnosing and remediating musty off-odors in agricultural soils, residential areas with a history of PCP use, and other sensitive environments. Future research should focus on the in-situ expression of CPOMT genes to better link microbial presence to functional activity, the development of bioremediation strategies that either degrade the TCP precursors or inhibit the O-methylation pathway, and further exploration of the microbial ecology that favors TCA-producing organisms.

References

-

Zhou, H., Xie, Y., Wu, T., Wang, X., Gao, J., et al. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. Food. Innovation and Advances, 3(2): 111−125. [Link]

-

Fischer, A., & Purtz, J. (2001). Formation and emission of chloroanisoles as indoor pollutants. International Journal of Hygiene and Environmental Health, 203(4), 283-291. [Link]

-

Wikipedia contributors. (2022). Chlorophenol O-methyltransferase. Wikipedia. [Link]

-

Larsson, J., & Jönsson, B. A. (2016). Chloroanisoles May Explain Mold Odor and Represent a Major Indoor Environment Problem in Sweden. Indoor Air, 26(2), 167-175. [Link]

-

Jönsson, B. A., & Larsson, J. (2019). Evidence of Malodorous Chloroanisoles in “Mold Houses” Was Omitted When Indoor Air Research Evolved. International Journal of Environmental Research and Public Health, 16(18), 3433. [Link]

-

Häggblom, M. M., Nohynek, L. J., & Salkinoja-Salonen, M. S. (1988). Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains. Applied and Environmental Microbiology, 54(12), 3043–3052. [Link]

-

Fischer, A., & Purtz, J. (2001). Formation and emission of chloroanisoles as indoor pollutants. ResearchGate. [Link]

-

Zhou, H., Xie, Y., Wu, T., Wang, X., Gao, J., et al. (2024). Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole. Food Innovation and Advances. [Link]

-

Häggblom, M. M., Nohynek, L. J., & Salkinoja-Salonen, M. S. (1990). O-Methylation of Chlorinated para-Hydroquinones by Rhodococcus chlorophenolicus. Applied and Environmental Microbiology, 56(6), 1543–1548. [Link]

-

Häggblom, M. M., Nohynek, L. J., & Salkinoja-Salonen, M. S. (1988). Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains. PubMed. [Link]

-

Allard, A. S., Remberger, M., & Neilson, A. H. (1987). Bacterial O-methylation of halogen-substituted phenols. Applied and Environmental Microbiology, 53(4), 839–845. [Link]

-

ETS Laboratories. (n.d.). Screening for TCA and other Haloanisoles. ETS Labs. [Link]

-

Coque, J. J., Alvarez-Rodriguez, M. L., & Larriba, G. (2003). Cork Taint of Wines: Role of the Filamentous Fungi Isolated from Cork in the Formation of 2,4,6-Trichloroanisole by O Methylation of 2,4,6-Trichlorophenol. Applied and Environmental Microbiology, 69(4), 2203–2212. [Link]

-

Zhang, K., Luo, Z., Zhang, T., Mao, M., & Fu, J. (2016). Study on formation of 2,4,6-trichloroanisole by microbial O-methylation of 2,4,6-trichlorophenol in lake water. Environmental Pollution, 219, 228-234. [Link]

- Unknown author. (n.d.). analytical techniques in soil science. Source not available.

-

Interstate Technology & Regulatory Council. (2020). 10 Analytical Methods - Soil Background and Risk Assessment. ITRC. [Link]

-

El-Bassi, L., et al. (2023). Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays. International Journal of Molecular Sciences, 24(13), 10833. [Link]

-

Walsh, M. E., & Jenkins, T. F. (1988). Analytical Method for Determining Tetrazene in Soil. Defense Technical Information Center. [Link]

-

Concawe. (2020). Overview of Field-Based Analytical Techniques, Devices and Kits to Determine Petroleum Hydrocarbons in Soil. Concawe. [Link]

-

A&L Canada Laboratories Inc. (n.d.). Soil Analytical Methods. A&L Canada Laboratories Inc.. [Link]

-

Rudd, J. W. M., et al. (1988). Environmental Factors Affecting the Formation of Methylmercury in Low pH Lakes. ResearchGate. [Link]

-

Zaborowska, M., et al. (2016). Response of microorganisms and enzymes to soil contamination with a mixture of terbuthylazine, mesotrione, and S-metolachlor. Environmental Science and Pollution Research, 23(1), 894-905. [Link]

Sources

- 1. ETS Labs [etslabs.com]

- 2. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole [maxapress.com]

- 3. Formation and emission of chloroanisoles as indoor pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chloroanisoles may explain mold odor and represent a major indoor environment problem in Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chlorophenol O-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. maxapress.com [maxapress.com]

- 9. Cork Taint of Wines: Role of the Filamentous Fungi Isolated from Cork in the Formation of 2,4,6-Trichloroanisole by O Methylation of 2,4,6-Trichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial O-methylation of halogen-substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 16. Response of microorganisms and enzymes to soil contamination with a mixture of terbuthylazine, mesotrione, and S-metolachlor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,5,6-Tetrachloroanisole: Physicochemical Properties, Spectral Analysis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrachloroanisole is a halogenated aromatic compound belonging to the class of chloroanisoles. While not as extensively studied as some of its isomers, such as the notorious cork taint agent 2,4,6-trichloroanisole (TCA), understanding the unique physicochemical and spectral properties of 2,3,5,6-tetrachloroanisole is crucial for comprehensive environmental monitoring, toxicology studies, and in the broader context of drug development where chlorinated aromatic structures are sometimes encountered. This guide provides a detailed overview of 2,3,5,6-tetrachloroanisole, including its chemical identity, physicochemical properties, predicted and observed spectral data, and a robust analytical workflow for its identification and quantification.

Part 1: Chemical Identity and Physicochemical Properties

2,3,5,6-Tetrachloroanisole is structurally characterized by a benzene ring substituted with four chlorine atoms at positions 2, 3, 5, and 6, and a methoxy group at position 1.

Chemical Structure

Caption: Molecular structure of 2,3,5,6-Tetrachloroanisole.

Physicochemical Data

A summary of the key physicochemical properties of 2,3,5,6-tetrachloroanisole is presented in the table below. These properties are essential for predicting its environmental fate, designing analytical extraction methods, and understanding its toxicological profile.

| Property | Value | Source |

| CAS Number | 6936-40-9 | |

| Molecular Formula | C₇H₄Cl₄O | |

| Molecular Weight | 245.92 g/mol | |

| Appearance | Not specified, likely a solid | - |

| Melting Point | 87-90 °C | |

| Boiling Point | Not available | - |

| Water Solubility | Predicted to be low | - |

| LogP (octanol-water partition coefficient) | 4.5 (Computed) |

Part 2: Synthesis of 2,3,5,6-Tetrachloroanisole

A potential synthesis pathway is outlined below:

Caption: Plausible synthesis of 2,3,5,6-Tetrachloroanisole.

The synthesis would likely proceed via the Williamson ether synthesis, where the sodium or potassium salt of 2,3,5,6-tetrachlorophenol is reacted with a methylating agent. The formation of other haloanisoles is often attributed to the microbial O-methylation of the corresponding halophenols.[1]

Part 3: Spectral Data and Interpretation

Direct experimental spectral data for 2,3,5,6-tetrachloroanisole is limited. However, based on the known principles of spectroscopy and data from its isomers, we can predict its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: Due to the symmetry of the molecule, the single proton on the aromatic ring is expected to produce a singlet in the ¹H NMR spectrum. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the four chlorine atoms and the electron-donating methoxy group, likely appearing in the downfield region (δ 7.0-7.5 ppm). The methoxy group protons would appear as a sharp singlet further upfield, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum is predicted to show four signals for the aromatic carbons and one for the methoxy carbon, reflecting the molecule's symmetry. The carbon attached to the methoxy group would be the most shielded, while the chlorinated carbons would be significantly deshielded.

| Predicted ¹³C NMR Chemical Shifts (ppm) |

| C-OCH₃ |

| C-Cl |

| C-H |

| C-OCH₃ (methoxy) |

Note: Specific chemical shift values require computational prediction or experimental verification.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for 2,3,5,6-tetrachloroanisole is available from SpectraBase.[2] Key absorption bands are expected for:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1400-1600 cm⁻¹

-

C-O-C stretching (ether): ~1000-1300 cm⁻¹ (asymmetric and symmetric)

-

C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum of 2,3,5,6-tetrachloroanisole is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic cluster due to the presence of four chlorine atoms. The fragmentation pattern will likely involve the loss of a methyl group (M-15), a CO group (M-28), and successive losses of chlorine atoms.

The mass spectrum of the isomeric 2,3,4,5-tetrachloroanisole shows a base peak at the molecular ion (m/z 244) and significant fragments at m/z 229 (loss of CH₃) and m/z 201 (loss of CH₃ and CO).[3] A similar fragmentation pattern is anticipated for 2,3,5,6-tetrachloroanisole.

| Predicted Key Mass Fragments (m/z) | Proposed Identity |

| 244 (and isotopic peaks) | Molecular ion [C₇H₄Cl₄O]⁺ |

| 229 | [M - CH₃]⁺ |

| 201 | [M - CH₃ - CO]⁺ |

| 166 | [M - CH₃ - CO - Cl]⁺ |

The fragmentation of polychlorinated aromatic compounds often involves the loss of chlorine atoms and rearrangements of the aromatic ring.[4]

Part 4: Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the sensitive and selective determination of tetrachloroanisole isomers in various matrices.[5][6][7]

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol provides a robust method for the extraction and analysis of 2,3,5,6-tetrachloroanisole from a liquid matrix, such as water or wine.

1. Sample Preparation:

- Place a 10 mL aliquot of the liquid sample into a 20 mL headspace vial.

- Add an appropriate amount of sodium chloride (e.g., 2.5 g) to increase the ionic strength of the solution and enhance the partitioning of the analyte into the headspace.[5]

- Spike the sample with a suitable internal standard (e.g., a deuterated analog of a chloroanisole) for accurate quantification.

2. HS-SPME Extraction:

- Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set period (e.g., 15 minutes) with agitation.

- Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the volatile and semi-volatile analytes.

3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Injector: Splitless mode, 250°C.

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min. (This program should be optimized for the separation of tetrachloroanisole isomers).

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Acquisition Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions of 2,3,5,6-tetrachloroanisole (e.g., m/z 244, 229, 201).

Analytical Workflow Diagram

Caption: HS-SPME GC-MS workflow for 2,3,5,6-Tetrachloroanisole analysis.

Conclusion

This technical guide provides a comprehensive overview of 2,3,5,6-tetrachloroanisole, consolidating its known physicochemical properties and presenting predicted spectral data in the absence of extensive experimental records. The detailed GC-MS analytical protocol offers a robust framework for its detection and quantification in various matrices. While further experimental research is needed to fully characterize this specific isomer, the information presented here serves as a valuable resource for scientists and researchers in related fields. The structural similarities to other well-studied chloroanisoles allow for informed predictions of its behavior, guiding future analytical and toxicological investigations.

References

-

CAS Common Chemistry. 2,3,5,6-Tetrachloroanisole. [Link]

-

Pharmaffiliates. CAS No : 6936-40-9 | Product Name : 2,3,5,6-Tetrachloroanisole. [Link]

-

CRM LABSTANDARD. Tetrachloroanisole, 2,3,5,6-. [Link]

-

NIST. Benzene, 1,2,3,4-tetrachloro-5-methoxy-. [Link]

- Lund, M. et al. (2008). Determination of 2,4,6-Trichloroanisole and 2,4,6-Tribromoanisole in Wine Using Microextraction in Packed Syringe and Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 56(15), 6178-6183.

-

Agilent Technologies. (2019). SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber. [Link]

- Tomsej, T. et al. (2014). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.

-

PubChem. 2,3,4,5-Tetrachloronitrobenzene. [Link]

- Fischer, C., & Fischer, U. (2007). Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pg L-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 387(7), 2459-2466.

- Zhou, H. et al. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole.

- Collins, T. S. et al. (2011). Analysis of trichloroanisole, tetrachloroanisole, pentachloroanisole and tribromoanisole in wines using solid phase microextraction and gas chromatography triple quadrupole mass spectrometry. American Chemical Society Symposium Series, 1080, 225-243.

- Zhou, H. et al. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole.

-

PubChem. 2,3,5,6-Tetrachloroanisole. [Link]

-

PubChem. 2,3,4,5-Tetrachloroanisole. [Link]

-

PubChem. 2,3,4,6-Tetrachloroanisole. [Link]

-

SpectraBase. 2,3,5,6-Tetrachloroanisole. [Link]

-

Wikipedia. 2,4,6-Trichloroanisole. [Link]

- Grimmett, M. R. (2008). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 19(5), 725-734.

- Cattrall, R. W. et al. (2006). Synthesis and Evaluation of a Molecularly Imprinted Polymer Selective to 2,4,6-Trichloroanisole. Australian Journal of Chemistry, 59(2), 129-134.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Pereira, C. S. et al. (2015). The Problem of 2,4,6-Trichloroanisole in Cork Planks Studied by Attenuated Total Reflection Infrared Spectroscopy: Proof of Concept. Journal of Agricultural and Food Chemistry, 63(3), 857-863.

- Li, A. et al. (2003). Mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Organohalogen Compounds, 61, 1-4.

- Simpson, R. F., & Sefton, M. A. (2007). Origin and fate of 2,4,6‐trichloroanisole in cork bark and wine corks. Australian Journal of Grape and Wine Research, 13(3), 106-116.

-

The Good Scents Company. 2,4,6-trichloroanisole. [Link]

- Zahran, N. F. et al. (1993).

- Grimmett, M. R. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5.

-

SpectraBase. 2,4,6-Trichloroanisole. [Link]

- Sponholz, W. R. et al. (2010). Determination of geosmin and 2,4,6-trichloroanisole in white and red Austrian wines by headspace SPME-GC/MS and comparison with sensory analysis. European Food Research and Technology, 231(5), 771-779.

Sources

- 1. 2,4,6-Trichloroanisole - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Benzene, 1,2,3,4-tetrachloro-5-methoxy- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Microbial Gauntlet: A Technical Guide to the Biodegradation Pathways of Tetrachloroanisole Compounds

Abstract

Tetrachloroanisole (TCA) compounds, notorious for their potent musty and moldy off-odors, represent a significant challenge in environmental science and various industries, including winemaking and food production. While their formation through the microbial O-methylation of tetrachlorophenols is well-documented, their ultimate fate in the environment hinges on a complex interplay of microbial metabolic pathways. This in-depth technical guide provides a comprehensive exploration of the biodegradation pathways of tetrachloroanisole compounds, offering researchers, scientists, and drug development professionals a detailed understanding of the enzymatic machinery and microbial consortia responsible for their degradation. We will delve into the distinct aerobic and anaerobic routes of transformation, detailing the critical steps of O-demethylation, reductive dechlorination, hydroxylation, and aromatic ring cleavage. Furthermore, this guide presents established experimental protocols to investigate these pathways, equipping researchers with the necessary tools to advance our understanding and develop effective bioremediation strategies.

Introduction: The Environmental Persistence and Significance of Tetrachloroanisoles

Tetrachloroanisoles (TCAs), particularly 2,3,4,6-tetrachloroanisole, are halogenated aromatic compounds that can be detected by the human nose at exceedingly low concentrations, leading to significant sensory issues in contaminated products.[1][2] Their primary origin is the microbial O-methylation of tetrachlorophenols (TCPs), which are themselves environmental pollutants used as pesticides, herbicides, and wood preservatives.[3][4] This methylation is often considered a detoxification mechanism for the microorganisms involved.[3][4] While the formation of TCAs is a biological process, their removal from the environment is also dependent on microbial activity. Understanding the biodegradation pathways of these persistent compounds is crucial for developing effective bioremediation strategies for contaminated sites.

This guide will dissect the two primary avenues of microbial attack on TCAs: aerobic and anaerobic degradation. Each pathway involves a unique set of enzymatic reactions and microbial players, ultimately leading to the mineralization of these recalcitrant molecules.

Aerobic Biodegradation Pathways: An Oxygen-Fueled Assault

Under aerobic conditions, the biodegradation of tetrachloroanisole is an oxidative process, typically initiated by the cleavage of the ether bond, followed by the degradation of the resulting chlorophenol.

Initial Attack: O-Demethylation

The crucial first step in the aerobic degradation of TCA is O-demethylation, which converts the chloroanisole back to its corresponding chlorophenol.[5] This reaction is catalyzed by monooxygenase enzymes, which utilize molecular oxygen to break the methyl-ether bond. Several bacterial strains have been identified that can perform this critical step, including species of Xanthomonas, Pseudomonas, and Acinetobacter.[5]

Hydroxylation and Ring Activation

Once converted to a tetrachlorophenol, the molecule undergoes hydroxylation, a key step that prepares the aromatic ring for cleavage. Monooxygenases play a pivotal role here, introducing hydroxyl groups onto the aromatic ring to form chlorocatechols or chlorohydroquinones.[6] The position of hydroxylation is critical and influences the subsequent steps of the degradation pathway.

Aromatic Ring Cleavage: The Point of No Return

The hydroxylated intermediates are then targeted by dioxygenase enzymes, which catalyze the cleavage of the aromatic ring. This is a critical step that destroys the aromaticity of the compound and leads to the formation of aliphatic intermediates. The ring cleavage can proceed via two main pathways:

-

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups of the catechol intermediate.[6]

-

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.[6][7]

The resulting aliphatic acids are then further metabolized through central metabolic pathways, ultimately leading to carbon dioxide and water.

Anaerobic Biodegradation Pathways: A World Without Oxygen

In the absence of oxygen, the biodegradation of tetrachloroanisole follows a distinct reductive pathway. Anaerobic microorganisms utilize TCA as an electron acceptor in a process known as organohalide respiration.

Reductive Dechlorination: The Primary Attack

The hallmark of anaerobic degradation of chlorinated aromatic compounds is reductive dechlorination.[8][9] In this process, chlorine atoms on the aromatic ring are sequentially removed and replaced with hydrogen atoms.[10][11] This is a critical detoxification step, as the toxicity of chlorinated phenols generally decreases with a lower degree of chlorination.[12] This process is carried out by a specialized group of anaerobic bacteria, with genera like Dehalococcoides and Dehalobacter being well-known for their dechlorinating capabilities.[9]

Further Degradation of Dechlorinated Intermediates

As the tetrachloroanisole is progressively dechlorinated, it forms a series of less-chlorinated chloroanisoles and ultimately anisole. These intermediates can then undergo further degradation. The ether bond may be cleaved, leading to the formation of phenol, which is more readily degradable under anaerobic conditions. The complete mineralization under anaerobic conditions involves the conversion of the aromatic ring to intermediates that can enter central metabolic pathways, ultimately producing methane and carbon dioxide in methanogenic environments.[8]

Metabolite Identification using Mass Spectrometry

Objective: To identify the intermediate products of tetrachloroanisole biodegradation.

Protocol:

-

Sample Preparation: Extract metabolites from the microbial culture samples using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Derivatization (Optional): For GC-MS analysis, polar metabolites may require derivatization (e.g., silylation) to increase their volatility.

-

GC-MS or LC-MS Analysis: Analyze the extracts using high-resolution mass spectrometry.

-

GC-MS: Ideal for volatile and semi-volatile compounds. Provides characteristic fragmentation patterns for structural elucidation. * LC-MS: Suitable for a wider range of polarities and thermally labile compounds. [13][14]4. Data Analysis: Compare mass spectra of unknown peaks with spectral libraries (e.g., NIST) and authentic standards for positive identification.

-

Enzyme Assays

Objective: To measure the activity of specific enzymes involved in the degradation pathway (e.g., O-demethylase, dioxygenase).

Protocol:

-

Cell-Free Extract Preparation: Lyse the microbial cells (e.g., by sonication or French press) and centrifuge to obtain a cell-free extract containing the enzymes.

-

Assay Mixture: Prepare a reaction mixture containing the cell-free extract, a suitable buffer, the substrate (e.g., tetrachloroanisole for O-demethylase), and any necessary cofactors (e.g., NADH, NADPH). [5]3. Incubation: Incubate the reaction mixture at an optimal temperature.

-

Reaction Monitoring: Monitor the disappearance of the substrate or the appearance of the product over time using spectrophotometry or chromatography.

-

Protein Quantification: Determine the total protein concentration in the cell-free extract (e.g., using a Bradford assay) to calculate specific enzyme activity.

Conclusion and Future Perspectives

The biodegradation of tetrachloroanisole compounds is a complex process mediated by a diverse range of microorganisms employing distinct aerobic and anaerobic pathways. While significant progress has been made in elucidating the key enzymatic steps of O-demethylation, reductive dechlorination, and ring cleavage, further research is needed to fully understand the regulation of these pathways and the interactions within microbial communities. The application of advanced molecular techniques, such as metagenomics and metatranscriptomics, will be instrumental in identifying novel catabolic genes and understanding their expression in situ. A deeper understanding of these biodegradation pathways will pave the way for the development of more effective and sustainable bioremediation strategies for environments contaminated with these pervasive and problematic compounds.

References

-

Badia-Fabregat, M., R. Lucas, T. Vicent, S. Rodríguez-Mozaz, D. Barceló, G. Caminal, and T. Pocurull. (2015). Environmental significance of O-demethylation of chloroanisoles by soil bacterial isolates as a mechanism that improves the overall biodegradation of chlorophenols. PubMed. [Link]

-

Arora, P. K., and H. Bae. (2014). Bacterial degradation of chlorophenols and their derivatives. PubMed Central. [Link]

-

Arora, P. K., A. Sharma, R. Mehta, A. K. Singh, and V. Sahai. (2012). Biodegradation of chlorophenols: A review. ResearchGate. [Link]

-

Li, T., J. Wang, J. Liu, and J. E. Yang. (2016). Reductive Dechlorination of 2,3-Dichloroaniline by Dehalobacter sp. in an Anaerobic Enrichment Culture. ACS Publications. [Link]

-

Wang, F., G. Wang, S. Chen, and Y. Li. (2022). Chlorination of arenes via the degradation of toxic chlorophenols. PNAS. [Link]

-

Peralta-Zamora, P., R. C. C. de Souza, M. A. M. S. da Veiga, and M. I. de Moura. (2003). Cork Taint of Wines: Role of the Filamentous Fungi Isolated from Cork in the Formation of 2,4,6-Trichloroanisole by O Methylation of 2,4,6-Trichlorophenol. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Reductive dechlorination. Wikipedia. [Link]

-

Zhou, H., Y. Xie, T. Wu, X. Wang, J. Gao, B. Tian, W. Huang, Y. You, and J. Zhan. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. Food Innovation and Advances. [Link]

-

Genthner, B. R. S., W. A. Price, and P. H. Pritchard. (1989). Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment. PubMed Central. [Link]

-

Alvarez-Rodriguez, M. L., M. L. Lopez-de-Andujar, and J. L. Gonzalez. (2021). Origin and fate of 2,4,6‐trichloroanisole in cork bark and wine corks. ResearchGate. [Link]

-

Zhou, H., Y. Xie, T. Wu, X. Wang, J. Gao, B. Tian, W. Huang, Y. You, and J. Zhan. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. Maximum Academic Press. [Link]

-

Leatham, G. F., and T. K. Kirk. (1983). Degradation of Phenolic Compounds and Ring Cleavage of Catechol by Phanerochaete chrysosporium. PubMed Central. [Link]

-

Regenesis. (n.d.). Reductive Dechlorination Approach Treats Large Chlorinated Solvent Plume. Regenesis. [Link]

-

Aghapour, A. A., A. H. Moussavi, and A. A. Ghadimkhani. (2022). Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. Frontiers in Environmental Science. [Link]

-

Zhang, X., Y. Lin, C. Liu, and J. Qu. (2019). Study on formation of 2,4,6-trichloroanisole by microbial O-methylation of 2,4,6-trichlorophenol in lake water. ResearchGate. [Link]

-

Sivamani, S., and B. Baskar. (2014). Anaerobic biodegradation of aromatic compounds. ResearchGate. [Link]

-

Sander, P., R. M. Wittich, P. Fortnagel, H. Wilkes, and W. Francke. (1991). Degradation of 1,2,4-Trichloro- and 1,2,4,5-Tetrachlorobenzene by Pseudomonas Strains. Applied and Environmental Microbiology. [Link]

-

Mostafa, M. A. M. (2010). AEROBIC MICROBIAL DEGRADATION OF CHLOROAROMATIC COMPOUNDS POLLUTING THE ENVIRONMENT. INIS-IAEA. [Link]

-

Gunschera, J., W. R. Salthammer, and T. Uhde. (2004). Formation and emission of chloroanisoles as indoor pollutants. PubMed. [Link]

-

Collins, T. S., K. L. Ebeler, and S. E. Ebeler. (2011). Analysis of trichloroanisole, tetrachloroanisole, pentachloroanisole and tribromoanisole in wines using solid phase microextraction and gas chromatography triple quadrupole mass spectrometry. ResearchGate. [Link]

-

Spina, F., V. G. D. T. de Sousa, and A. C. M. M. da Costa. (2022). Fungal Enzymes Involved in Plastics Biodegradation. PubMed Central. [Link]

-

Zhou, H., Y. You, Y. Xie, T. Wu, X. Wang, J. Gao, and J. Zhan. (2020). Formation of odorant haloanisoles and variation of microorganisms during microbial O-methylation in annular reactors equipped with different coupon materials. ResearchGate. [Link]

-

Wackett, L. P. (2020). The ever-expanding limits of enzyme catalysis and biodegradation: polyaromatic, polychlorinated, polyfluorinated, and polymeric compounds. PubMed Central. [Link]

-

Kim, J., and G. F. Rhee. (1997). Reductive Dechlorination of Polychlorinated Biphenyls as Affected by Natural Halogenated Aromatic Compounds. PubMed. [Link]

-

Breider, F., M. S. M. Jetten, and C. M. Plugge. (2010). Degradation of 1,2,3,4-Tetrachlorobenzene by Pseudomonas chlororaphis RW71. PubMed Central. [Link]

-

Howard, P. H. (1975). Review and Evaluation of Available Techniques for Determining Persistence and Routes of Degradation of Chemical Substances in the Environment. EPA NEIPS. [Link]

-

Neilson, A. H., A. S. Allard, P. A. Hynning, and M. Remberger. (1988). Bacterial O-methylation of halogen-substituted phenols. PubMed Central. [Link]

-

Adeleye, A. S., J. E. Drewes, and J. E. T. K. Anumol. (2016). Fate of four Different Classes of Chemicals Under Aerobic and Anaerobic Conditions in Biological Wastewater Treatment. Frontiers in Environmental Science. [Link]

-

Espinoza-Tofalos, A., M. T. Orta, J. M. Cuevas, and J. M. Martinez. (2019). Degradation of di-, tri-, tetra-, and pentachlorophenol mixtures in an aerobic biofilter. ResearchGate. [Link]

-

Nordin, S., M. Gustafsson, and J. V. Johansson. (2020). Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold. PubMed. [Link]

-

Jensen, T. B., and E. Arvin. (2003). Biodegradation of Chlorinated Solvents in a Water Unsaturated Topsoil. PubMed. [Link]

-